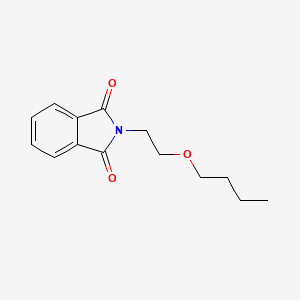

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione

CAS No.: 56058-19-6

Cat. No.: VC7523742

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56058-19-6 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.294 |

| IUPAC Name | 2-(2-butoxyethyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3 |

| Standard InChI Key | MIMTYWQRBIETCH-UHFFFAOYSA-N |

| SMILES | CCCCOCCN1C(=O)C2=CC=CC=C2C1=O |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 2-(2-butoxyethyl)-1H-isoindole-1,3(2H)-dione consists of a phthalimide backbone (C₈H₅NO₂) modified by a 2-butoxyethyl group (-O-(CH₂)₂-O-C₄H₉) attached to the nitrogen atom at position 2. This substitution introduces both ether and alkyl functionalities, which influence the compound’s polarity, solubility, and reactivity.

Molecular Formula and Weight

-

Molecular formula: C₁₄H₁₇NO₃

-

Molecular weight: 247.29 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Infrared (IR) Spectroscopy

-

Carbonyl stretches: Two characteristic peaks near 1700–1750 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the two ketone groups in the phthalimide ring .

-

Ether C-O stretch: A strong absorption band near 1100–1250 cm⁻¹, indicative of the butoxyethyl group’s ether linkage .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons (phthalimide ring): δ 7.80–7.90 ppm (multiplet, 4H).

-

Methylene protons adjacent to oxygen (O-CH₂-CH₂-O): δ 3.50–3.70 ppm (triplet, 4H).

-

Butoxy chain protons (-O-C₄H₉): δ 0.90–1.50 ppm (multiplet, 9H).

-

-

¹³C NMR:

Synthesis and Reaction Pathways

The synthesis of 2-(2-butoxyethyl)-1H-isoindole-1,3(2H)-dione can be achieved through modifications of the Gabriel amine synthesis, a well-established method for preparing phthalimide derivatives .

Gabriel Synthesis Protocol

-

Reagents:

-

Phthalimide (1.0 equiv).

-

2-Butoxyethyl bromide (1.2 equiv).

-

Potassium carbonate (K₂CO₃, 1.5 equiv).

-

Solvent: N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Yield Optimization:

-

Excess alkyl halide (1.2 equiv) ensures complete substitution.

-

Elevated temperature (110°C) enhances reaction kinetics.

-

Alternative Pathways

-

Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols to phthalimide .

-

N-Alkylation: Direct alkylation of phthalimide using 2-butoxyethyl tosylate in the presence of a base .

Physicochemical Properties

| Property | Value/Range | Method of Determination |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility in Water | <0.1 mg/mL (25°C) | Shake-flask method |

| LogP (Octanol-Water) | 2.5–3.0 | Chromatographic analysis |

| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases | Accelerated stability testing |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume